2,8,10,12-Tetradecatetraene-4,6-diynoicacid, 14-(5-oxo-2(5H)-furanylidene)-, (2E,8E,10E,12E,14Z)-
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Overview
Description
2,8,10,12-Tetradecatetraene-4,6-diynoicacid, 14-(5-oxo-2(5H)-furanylidene)-, (2E,8E,10E,12E,14Z)- is a natural product found in Xerula melanotricha with data available.
Scientific Research Applications
Synthesis and Pheromone Study
A notable application in scientific research involves the synthesis of structurally similar compounds for studying pheromones. For instance, efficient syntheses yielding high isomeric purity were developed for hexadeca-10,12,14-trienal isomers, which are key components of the tobacco hornworm moth Manduca sexta's pheromone. This study showcases the importance of precise chemical synthesis in understanding biological signaling mechanisms (Chen & Millar, 2000).
Metabolic Fate and Synthesis
Research has also been conducted on the synthesis of conjugated linoleic acid isomers and their radiolabeled analogs to study their metabolic fate. This involves complex synthetic pathways, highlighting the compound's relevance in nutritional and metabolic research (Loreau et al., 2003).
Cholesterol Ester Synthesis Inhibition
Another area of application is in the study of cholesterol ester synthesis inhibition. Compounds structurally related to "2,8,10,12-Tetradecatetraene-4,6-diynoicacid, 14-(5-oxo-2(5H)-furanylidene)-, (2E,8E,10E,12E,14Z)-" have been isolated from traditional herbal medicines and shown to selectively inhibit cholesterol ester synthesis, indicating potential therapeutic applications (Nur et al., 2020).
Supramolecular Organic Frameworks
Research into supramolecular organic frameworks (SOFs) for selectively absorbing CO2 also represents a significant application. The creation of SOFs with specific molecular structures can lead to advancements in materials science, particularly for environmental applications (Ding et al., 2016).
Properties
Molecular Formula |
C18H12O4 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
14-(5-oxofuran-2-ylidene)tetradeca-2,8,10,12-tetraen-4,6-diynoic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)13-11-9-7-5-3-1-2-4-6-8-10-12-16-14-15-18(21)22-16/h1-2,4,6,8,10-15H,(H,19,20) |
InChI Key |
PINXAKGQRZGYOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC1=CC=CC=CC=CC#CC#CC=CC(=O)O |
Canonical SMILES |
C1=CC(=O)OC1=CC=CC=CC=CC#CC#CC=CC(=O)O |
Synonyms |
xerulinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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